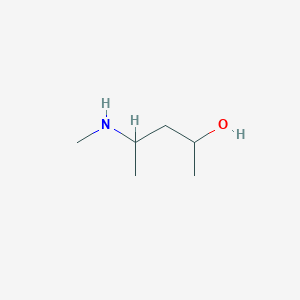
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and ethanamine with trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while ethanamine is a simple amine Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the Staudinger [2+2]-cyclocondensation between acetoxyketene and the appropriate epoxyimines, followed by potassium carbonate-mediated acetate hydrolysis and intramolecular ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
Major products formed from these reactions include various functionalized azetidines, amine derivatives, and substituted azetidine compounds.
Applications De Recherche Scientifique
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a GABA-uptake inhibitor.
Industry: Utilized in the synthesis of industrially important intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. For example, as a GABA-uptake inhibitor, it interacts with GABA transporters, preventing the reuptake of GABA and increasing its availability in the synaptic cleft . This leads to enhanced inhibitory neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Azetidin-3-yl)-2-methoxyacetic acid; trifluoroacetic acid
- 2-(Azetidin-3-yl)-2-methylpropanoic acid; trifluoroacetic acid
- 2-(Azetidin-3-yl)isothiazolidine 1,1-dioxide; trifluoroacetic acid
Uniqueness
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid is unique due to its combination of azetidine and ethanamine with trifluoroacetic acid, which imparts distinct chemical properties and potential biological activities. Its ability to act as a GABA-uptake inhibitor sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H14F6N2O4 |
|---|---|
Poids moléculaire |
328.21 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c6-2-1-5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,1-4,6H2;2*(H,6,7) |
Clé InChI |
ZAWWYRGGMYEPOR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13901300.png)
![Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B13901302.png)

![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)





![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)

![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)
![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
